molecular formula C10H12FN2Na2O7P B15293916 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

Cat. No.: B15293916
M. Wt: 368.16 g/mol
InChI Key: KVBSTKVGADGIGP-ZJWYQBPBSA-L
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Description

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a thymidine-5’-O-monophosphate analogue. It is a fluoronated derivative of thymidine-5’-monophosphate, which is a key component in DNA synthesis. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt involves the fluorination of thymidine at the 3’ position, followed by phosphorylation at the 5’ position. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can be substituted under specific conditions.

    Phosphorylation/Dephosphorylation: The phosphate group at the 5’ position can be added or removed.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Phosphorylation: Phosphorylating agents such as POCl3 are commonly used.

Major Products

    Substitution: Products depend on the substituent introduced.

    Phosphorylation: The primary product is the monophosphate derivative, but further phosphorylation can yield diphosphate and triphosphate derivatives.

Scientific Research Applications

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has several applications in scientific research:

Mechanism of Action

The compound acts as a substrate for thymidylate kinase, an enzyme involved in DNA synthesis. By mimicking the natural substrate, it can inhibit the enzyme’s activity, thereby affecting DNA replication. This mechanism is particularly useful in studying the enzyme’s function and in developing antiviral strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to its specific fluorination and phosphorylation, which make it a valuable tool in enzymatic and antiviral research. Its ability to act as a substrate for thymidylate kinase sets it apart from other thymidine analogues .

Properties

Molecular Formula

C10H12FN2Na2O7P

Molecular Weight

368.16 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1

InChI Key

KVBSTKVGADGIGP-ZJWYQBPBSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+]

Origin of Product

United States

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